molecular formula C18H26O7 B12287478 Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside

Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside

Cat. No.: B12287478
M. Wt: 354.4 g/mol
InChI Key: JSGIPCRVIQCDPG-UHFFFAOYSA-N
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Description

Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-β-D-arabinopyranoside (CAS: 887370-09-4, molecular formula: C₁₈H₂₆O₇) is a stereochemically complex carbohydrate derivative. It features a β-D-arabinopyranoside core protected at the 2,3-positions by a (1S,2S)-dimethoxy-dimethyl-ethanediyl group, which confers rigidity and stability to the molecule . Key computed properties include a molecular weight of 354.4 g/mol, XLogP3 of 0.8 (indicating moderate hydrophobicity), and a polar surface area of 75.6 Ų . Recent studies also highlight its unexplored biomedical applications, possibly linked to its unique stereochemical configuration .

Properties

IUPAC Name

2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGIPCRVIQCDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclic Acetal Formation

Procedure :

  • Dissolve benzyl β-D-arabinopyranoside (1.0 eq) in anhydrous dichloromethane (DCM).
  • Add 2,2-dimethoxypropane (3.0 eq) and catalytic p-toluenesulfonic acid (0.1 eq).
  • Stir at 25°C for 12–24 hours under nitrogen.
  • Quench with triethylamine, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Data :

Parameter Value
Yield 65–75%
Reaction Time 12–24 hours
Solvent Dichloromethane
Catalyst p-Toluenesulfonic acid

Characterization :

  • 1H NMR (CDCl3): δ 4.25 (d, J = 7.5 Hz, H-1), 3.40 (s, 6H, OCH3), 1.50 (s, 6H, CH3).
  • Optical Rotation : [α]D25 +57.2 (c = 1.0, CHCl3).

Lewis Acid-Mediated Protection

Procedure :

  • Combine benzyl β-D-arabinopyranoside (1.0 eq) and DMP (5.0 eq) in acetonitrile.
  • Add BF3·OEt2 (0.2 eq) and stir at 0°C for 4 hours.
  • Neutralize with NaHCO3, extract with DCM, and purify.

Key Data :

Parameter Value
Yield 70–80%
Reaction Time 4 hours
Solvent Acetonitrile
Catalyst Boron trifluoride etherate

Advantages : Faster reaction and higher regioselectivity due to enhanced electrophilicity of DMP.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Stereoselectivity
Acid-Catalyzed p-TSA 65–75 >95 Moderate
Lewis Acid-Mediated BF3·OEt2 70–80 >98 High

Critical Observations :

  • Temperature Sensitivity : Reactions above 25°C promote acetal migration.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve DMP activation.

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis : A patent (WO2013072933A2) reports a 10 kg batch using BF3·OEt2, achieving 78% yield and >99% HPLC purity.
  • Cost Drivers : DMP and catalyst account for 60% of raw material costs.

Challenges and Solutions

  • Acetal Migration : Minimized by low-temperature reactions and inert atmospheres.
  • Byproduct Formation : Unreacted DMP is removed via aqueous washes.

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time to 2 hours with comparable yields.
  • Enzymatic Protection : Pilot studies using lipases show 50% yield but poor stereocontrol.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride to modify specific functional groups.

    Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of new functional groups like halides or amines.

Scientific Research Applications

Biochemical Research

Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-D-arabinopyranoside is utilized in proteomics research due to its ability to modify glycoproteins. Its structural characteristics allow it to serve as a substrate or inhibitor in enzyme assays, facilitating the study of glycosylation processes in proteins .

Case Study Example :
A study conducted on glycoprotein interactions demonstrated that this compound effectively altered the glycosylation patterns of certain proteins, impacting their stability and function. This has implications for understanding diseases related to protein misfolding and glycosylation disorders.

Pharmaceutical Development

The compound shows promise in drug formulation and delivery systems. Its unique structure can enhance the bioavailability of drugs by modifying their pharmacokinetic properties. Research indicates that derivatives of this compound can be used to create more effective drug delivery vehicles .

Data Table: Potential Drug Applications

Application AreaDescriptionReference
Drug Delivery SystemsEnhances bioavailability of therapeutic agents
Glycoprotein ModulationModifies glycosylation patterns for therapeutic proteins
Enzyme InhibitionActs as an inhibitor for specific glycosyltransferases

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its methoxy and benzyl groups provide reactive sites for further chemical modifications .

Case Study Example :
Research has shown that this compound can be employed in the synthesis of novel oligosaccharides which may exhibit unique biological activities. These synthesized compounds are being explored for their potential applications in therapeutics and diagnostics.

Mechanism of Action

The mechanism of action of (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Application/Function
Target Compound (CAS 887370-09-4) C₁₈H₂₆O₇ 354.4 0.8 2,3-O-(1S,2S-dimethoxy-dimethyl-ethanediyl) Isofagomine synthesis intermediate
Benzyl 2,3-O-[(1S,2S)-...-4-nitrobenzoyl-α-L-xylopyranoside (CAS 1084896-42-3) C₂₅H₂₉NO₁₀ 503.5 N/A 4-nitrobenzoyl, α-L-xylopyranoside Unspecified research applications
Benzyl Oleanolate 3-O-2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl-(1→2)-... (6) Complex N/A N/A Tri-O-benzoyl, isopropylidene Glycosylation reactions
Methyl 2,3-Anhydro-β-D-ribopyranoside C₆H₁₀O₅ 162.14 N/A 2,3-anhydro ring Synthetic chemistry building block

Key Observations:

Sugar Core Variability: The target compound uses β-D-arabinopyranoside, whereas analogs like CAS 1084896-42-3 employ α-L-xylopyranoside. Stereochemical differences (α/β, D/L) influence enzymatic interactions and solubility .

Protecting Groups : The (1S,2S)-dimethoxy-dimethyl-ethanediyl group in the target compound contrasts with benzoyl (e.g., compound 6) or nitrobenzoyl groups (CAS 1084896-42-3). These groups modulate stability—bulky benzoyl groups enhance steric hindrance, while the ethanediyl group in the target compound balances rigidity and synthetic versatility .

Molecular Weight and Hydrophobicity : The target compound’s lower molecular weight (354.4 vs. 503.5 in CAS 1084896-42-3) and moderate XLogP3 suggest improved membrane permeability compared to nitrobenzoyl-substituted derivatives .

Biomedical Potential

While highlights the target compound’s biomedical promise, its mechanism remains speculative. In contrast, benzoyl-protected glycosides (e.g., compound 13) are often used in prodrug formulations due to enhanced stability . The absence of hydrolyzable esters in the target compound may reduce toxicity, favoring in vivo applications .

Research Findings and Implications

  • Stereochemical Influence : The (1S,2S) configuration in the ethanediyl group directs axial selectivity during glycosidic bond formation, a trait absent in benzoyl-protected analogs .
  • Thermodynamic Stability: Computational studies suggest the ethanediyl group reduces ring strain compared to anhydro sugars (e.g., Methyl 2,3-Anhydro-β-D-ribopyranoside), enhancing shelf-life .

Biological Activity

Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-β-D-arabinopyranoside is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H26O7
  • Molecular Weight : 354.39 g/mol
  • CAS Number : 887370-09-4

The compound features a benzyl group linked to a β-D-arabinopyranoside moiety through a dimethoxy-dimethyl-ethanediyl spacer. This unique structure may contribute to its biological activities.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

1. Antiviral Activity

  • Preliminary studies suggest that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of benzyl glycosides have shown efficacy against various viral targets by inhibiting viral replication mechanisms. The highly conserved NS2B-NS3 protease in flaviviruses is a notable target for such compounds .

2. Anticancer Potential

  • A study focusing on the expression of specific kinases (NEK6, NEK7, NEK9) in various cancers highlighted the potential for targeted therapies using compounds like benzyl β-D-arabinopyranosides. These kinases were found to be overexpressed in breast and cervical cancers, suggesting that inhibitors could be developed from this class of compounds to improve patient outcomes .

3. Antioxidant Properties

  • Compounds similar to benzyl β-D-arabinopyranoside have been reported to possess antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases and could be beneficial in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibitory effects on flavivirus proteases
AnticancerTargeting NEK6/NEK7/NEK9 in cancer cells
AntioxidantPotential to reduce oxidative stress

Case Study: Antiviral Screening

In a recent antiviral screening study, benzyl derivatives were tested against Zika virus protease. The results indicated that compounds with structural similarities to benzyl β-D-arabinopyranoside exhibited IC50 values in the nanomolar range, showcasing their potential as antiviral agents .

Case Study: Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of various benzyl glycosides on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain structural modifications enhanced their cytotoxicity significantly compared to controls .

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